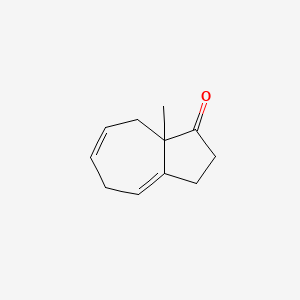
8a-Methyl-3,5,8,8a-tetrahydroazulen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8a-Methyl-3,5,8,8a-tetrahydroazulen-1(2H)-one is an organic compound belonging to the class of azulenones. These compounds are known for their unique bicyclic structure, which includes a seven-membered ring fused to a five-membered ring. The presence of a ketone group at the 1-position and a methyl group at the 8a-position adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8a-Methyl-3,5,8,8a-tetrahydroazulen-1(2H)-one typically involves multi-step organic reactions. One common method might include the cyclization of a suitable precursor, followed by functional group modifications. For example:
Cyclization: Starting from a linear precursor, cyclization can be induced using acid or base catalysts.
Functional Group Modification: Introduction of the ketone group at the 1-position and methylation at the 8a-position can be achieved through selective oxidation and alkylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalyst Selection: Using efficient catalysts to speed up the reaction.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired product formation.
Purification Techniques: Employing methods like distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
8a-Methyl-3,5,8,8a-tetrahydroazulen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group at the 8a-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted azulenones.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8a-Methyl-3,5,8,8a-tetrahydroazulen-1(2H)-one depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating biological pathways.
Chemical Reactivity: The ketone and methyl groups can participate in various chemical reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Azulenones: Compounds with a similar bicyclic structure but different functional groups.
Tetralones: Compounds with a similar ketone group but different ring structures.
Uniqueness
8a-Methyl-3,5,8,8a-tetrahydroazulen-1(2H)-one is unique due to its specific substitution pattern and the presence of both a ketone and a methyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
60711-79-7 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
8a-methyl-2,3,5,8-tetrahydroazulen-1-one |
InChI |
InChI=1S/C11H14O/c1-11-8-4-2-3-5-9(11)6-7-10(11)12/h2,4-5H,3,6-8H2,1H3 |
InChI Key |
CBEAQHBVDAQDGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC=CCC=C1CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


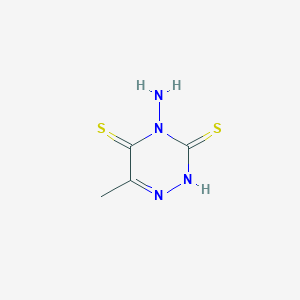
![2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14595033.png)
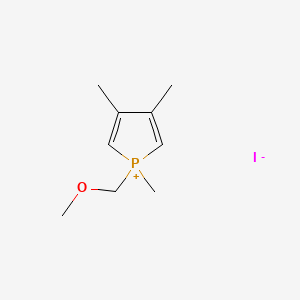

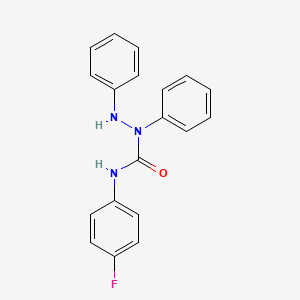
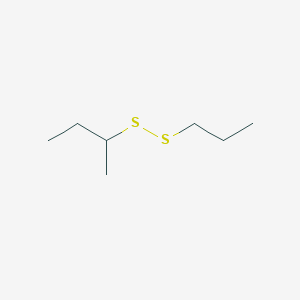
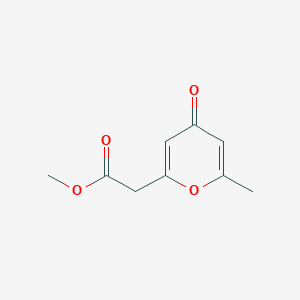
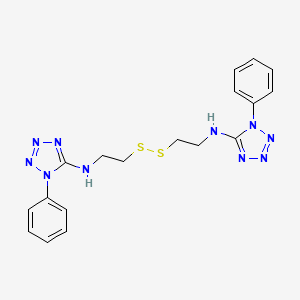
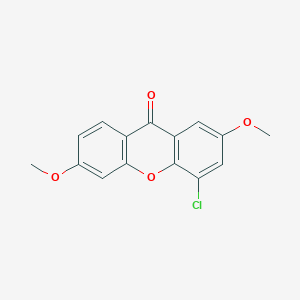
![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14595067.png)
![3,3'-[(Benzylazanediyl)bis(methylene)]dibenzoic acid](/img/structure/B14595074.png)
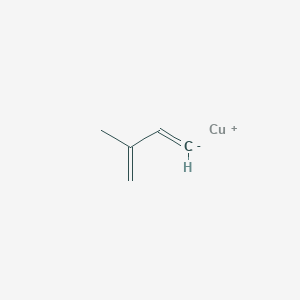
![3-[2-(2H-Tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14595088.png)
![1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene](/img/structure/B14595095.png)
